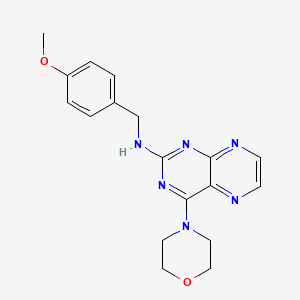

N-(4-methoxybenzyl)-4-(morpholin-4-yl)pteridin-2-amine

Description

N-(4-Methoxybenzyl)-4-(morpholin-4-yl)pteridin-2-amine is a heterocyclic compound featuring a pteridine core substituted at position 4 with a morpholine group and at position 2 with a 4-methoxybenzylamine moiety. The morpholine substituent may enhance solubility, while the 4-methoxybenzyl group contributes to lipophilicity and pharmacokinetic stability.

Properties

Molecular Formula |

C18H20N6O2 |

|---|---|

Molecular Weight |

352.4 g/mol |

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-4-morpholin-4-ylpteridin-2-amine |

InChI |

InChI=1S/C18H20N6O2/c1-25-14-4-2-13(3-5-14)12-21-18-22-16-15(19-6-7-20-16)17(23-18)24-8-10-26-11-9-24/h2-7H,8-12H2,1H3,(H,20,21,22,23) |

InChI Key |

LOGVITFOMMWYTN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=NC3=NC=CN=C3C(=N2)N4CCOCC4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-4-(morpholin-4-yl)pteridin-2-amine typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the pteridine core: This can be achieved through the condensation of appropriate starting materials such as 2,4,5-triaminopyrimidine with formic acid or formamide.

Introduction of the 4-morpholinyl group: This step may involve nucleophilic substitution reactions where a morpholine derivative is introduced to the pteridine core.

Attachment of the 4-methoxybenzyl group: This can be done through reductive amination or other suitable coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-4-(morpholin-4-yl)pteridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Halogenated compounds, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction could yield amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: May serve as a probe or inhibitor in biochemical assays.

Industry: Could be used in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-4-(morpholin-4-yl)pteridin-2-amine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

The compound’s structural analogues can be categorized based on core scaffolds, substituent patterns, and functional groups. Below is a detailed comparison using examples identified in the provided evidence.

Core Scaffold Variations

Pteridine vs. Quinoline Derivatives

- Target Compound : Pteridine core with direct morpholine substitution at position 4.

- Example 173 (): Quinoline core substituted with a 4-(morpholin-4-yl)but-2-enamide side chain at position 6 . Implications: Quinoline’s planar structure may facilitate π-π stacking in biological targets, whereas the pteridine core’s fused rings could introduce steric hindrance or altered hydrogen-bonding capacity.

Benzylamine Derivatives

- N-Methyl-N-[4-(2-Morpholin-4-ylethoxy)Benzyl]Amine (): Benzylamine core with a morpholine-ethoxy group at position 4 and N-methylation .

Substituent Analysis

Morpholine Positioning

- Target Compound : Morpholine directly attached to the pteridine ring.

- Example 173 () : Morpholine incorporated into a flexible butenamide chain .

- Implications : Direct attachment may restrict conformational freedom, enhancing binding specificity, whereas a side chain could improve solubility but reduce potency.

Aromatic Substituents

- Target Compound : 4-Methoxybenzyl group.

- Fluorobenzyl-Pyrrolidine () : 4-Fluorobenzyl substituent .

- Implications : Methoxy groups increase electron density and lipophilicity compared to fluoro substituents, which are smaller and more electronegative. This difference may influence metabolic stability and membrane permeability.

Data Tables: Structural and Hypothetical Property Comparison

Table 1. Core Scaffold and Substituent Profiles

*LogP values estimated using fragment-based methods (e.g., Moriguchi’s method).

Table 2. Functional Group Impact

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.